(2E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one
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Overview
Description
- Chalcone is a class of organic compounds with a distinctive structure: a central α,β-unsaturated ketone (also known as a chalcone core) flanked by aryl or heteroaryl groups.
- The compound you’ve specified has the following structure:
This compound
. - Chalcones exhibit interesting biological activities, making them valuable in various fields.
Preparation Methods
- Chalcones can be synthesized through several methods:
Claisen-Schmidt condensation: This classic method involves the reaction between an aromatic aldehyde and an aromatic ketone in the presence of a base (usually sodium hydroxide or potassium hydroxide). The resulting product is a chalcone.
Aldol condensation: Similar to Claisen-Schmidt, but one of the reactants is an enolizable aldehyde.
Perkin reaction: Involves the condensation of an aromatic acid anhydride with an aromatic aldehyde.
- Industrial production methods may vary, but these synthetic routes are commonly used.
Chemical Reactions Analysis
- Chalcones undergo various reactions:
Oxidation: Chalcones can be oxidized to flavones or flavonols.
Reduction: Reduction of the double bond yields dihydrochalcones.
Substitution: Halogenation or other substitutions occur at the aromatic rings.
- Common reagents include strong bases (for condensations), reducing agents (such as sodium borohydride), and halogens (for substitution).
- Major products depend on the specific starting materials and reaction conditions.
Scientific Research Applications
Medicinal Chemistry: Chalcones exhibit diverse pharmacological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects. Researchers explore their potential as drug candidates.
Natural Product Synthesis: Chalcones are intermediates in the biosynthesis of flavonoids.
Plant Defense: Some plants produce chalcones as natural defense compounds.
Photophysics: Chalcones are used in fluorescent probes and sensors.
Polymer Chemistry: Chalcone-based polymers have applications in materials science.
Mechanism of Action
- Chalcones interact with various molecular targets:
Enzymes: They inhibit enzymes like tyrosinase, which is relevant in skin pigmentation and melanoma.
Cell Signaling Pathways: Chalcones modulate pathways like NF-κB, MAPK, and PI3K/Akt.
Antioxidant Activity: Their conjugated system contributes to antioxidant effects.
- Specific mechanisms vary based on the chalcone derivative and target.
Comparison with Similar Compounds
Curcumin: A natural chalcone from turmeric, known for its anti-inflammatory properties.
Flavonoids: Chalcones are precursors to flavonoids, which have similar structures.
Stilbenes: Resveratrol is a well-known stilbene with health benefits.
Dihydrochalcones: Reduced forms of chalcones.
Coumarins: Structurally related compounds.
Chalcones stand out due to their unique α,β-unsaturated ketone core.
Biological Activity
The compound (2E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one is a pyrazole derivative notable for its diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer properties. Its unique structural features, such as the phenylpropene backbone and the presence of the ethoxy group, enhance its reactivity and interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C26H22N2O2 with a molecular weight of 394.5 g/mol. The structure includes:
- Pyrazole ring : A five-membered ring contributing to its biological activity.
- Ethoxy group : Enhances solubility and bioavailability.
- Phenyl rings : Provide additional sites for interaction with biological molecules.
The biological activity of this compound is mediated through several mechanisms:
- Inhibition of inflammatory mediators : It may reduce the production of pro-inflammatory cytokines.
- Anticancer activity : It can induce apoptosis in cancer cells by interacting with tubulin, disrupting microtubule dynamics.
- Analgesic effects : Similar to traditional NSAIDs, it may inhibit cyclooxygenase enzymes, reducing pain and inflammation.
Anti-inflammatory Activity
Research has shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies indicate that compounds similar to this compound can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in vitro .
Analgesic Activity
The compound's analgesic properties have been demonstrated in various models. For example, it has been compared favorably against standard analgesics like diclofenac sodium in animal studies .
Anticancer Activity
In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. Molecular docking studies suggest that it binds effectively to the colchicine-binding site on tubulin, indicating its potential as an anticancer agent .
Comparative Analysis with Similar Compounds
A comparative analysis of similar pyrazole derivatives reveals varying degrees of biological activity based on structural modifications:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Aminoantipyrine | Pyrazole ring, amino group | Analgesic, anti-inflammatory |
Phenylbutazone | Pyrazole ring, butyric acid side chain | Anti-inflammatory, analgesic |
3-Methylpyrazole | Methyl group on pyrazole | Antifungal, potential anticancer |
(2E)-3-[3-(4-benzyloxy)phenyl]-1... | Similar pyrazole structure | Inhibitory activity against tubulin |
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives in clinical and preclinical settings:
- Anti-tubulin Activity : A study demonstrated that analogs of this compound exhibited significant inhibitory effects on tubulin polymerization, suggesting potential as a chemotherapeutic agent .
- In Vitro Cytotoxicity : The compound showed promising cytotoxic effects against various cancer cell lines while maintaining lower toxicity levels in normal cell lines .
Properties
Molecular Formula |
C26H22N2O2 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
(E)-3-[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C26H22N2O2/c1-2-30-24-16-13-21(14-17-24)26-22(15-18-25(29)20-9-5-3-6-10-20)19-28(27-26)23-11-7-4-8-12-23/h3-19H,2H2,1H3/b18-15+ |
InChI Key |
ICMMKLQBKLQVII-OBGWFSINSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C/C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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